Cefepime - 88040-23-7

Cefepime

Catalog Number: EVT-263313
CAS Number: 88040-23-7
Molecular Formula: C19H25N6O5S2+
Molecular Weight: 481.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Cefepime is a fourth-generation cephalosporin antibiotic. [, , ] This classification places it within the β-lactam family of antibiotics. [, , ] Cefepime is recognized for its broad spectrum of activity against both Gram-positive and Gram-negative bacteria. [, , ] Its role in scientific research is primarily focused on understanding its activity against different bacterial strains, investigating its pharmacokinetic/pharmacodynamic properties, and exploring its potential in combination therapies.

Future Directions
  • Optimizing cefepime dosing: Continued research is needed to optimize cefepime dosing strategies, particularly in patient populations with altered pharmacokinetics, such as those with augmented renal clearance or renal insufficiency. [, , ]
  • Evaluating novel cefepime/BLI combinations: Further clinical trials are necessary to fully evaluate the clinical efficacy and safety of cefepime in combination with newly developed BLIs. [, , , , ] This research will determine their role in the treatment of infections caused by multidrug-resistant (MDR) Gram-negative bacteria.
  • Investigating alternative routes of administration: Exploring the feasibility and efficacy of alternative cefepime administration routes, such as subcutaneous administration, is of interest, particularly for outpatient settings. []
  • Understanding the emergence of resistance: Continued surveillance of cefepime resistance mechanisms, especially the emergence of new resistance determinants like extended-spectrum AmpCs (ESACs) and plasmid-mediated AmpCs, is crucial. [] This knowledge will inform strategies to mitigate the spread of resistance.

Ceftazidime

  • Compound Description: Ceftazidime is a third-generation cephalosporin antibiotic. It is commonly used to treat a variety of bacterial infections, including pneumonia, urinary tract infections, and skin infections. []

Ceftriaxone

  • Compound Description: Ceftriaxone is a third-generation cephalosporin antibiotic used to treat a wide range of bacterial infections, such as pneumonia, meningitis, and Lyme disease. []

Cefotaxime

  • Compound Description: Cefotaxime is a third-generation cephalosporin antibiotic used to treat various bacterial infections, including those affecting the respiratory tract, urinary tract, and skin. [, ]
  • Relevance: Cefotaxime is another cephalosporin antibiotic structurally similar to Cefepime, but with a narrower spectrum of activity. It's often used as a comparator in studies evaluating the efficacy of Cefepime against specific bacterial strains, particularly those producing extended-spectrum beta-lactamases (ESBLs). [, ]

Meropenem

  • Compound Description: Meropenem is a broad-spectrum carbapenem antibiotic used to treat serious bacterial infections, including pneumonia, abdominal infections, and meningitis. [, , ]
  • Relevance: While Meropenem belongs to the carbapenem class and not the cephalosporins like Cefepime, it's often considered a preferred treatment option for certain infections, especially those caused by resistant bacteria. Studies have compared the efficacy and safety of Cefepime and Meropenem in treating infections caused by extended-spectrum beta-lactamase (ESBL)-producing bacteria. [, , ]

Piperacillin

  • Compound Description: Piperacillin is a broad-spectrum penicillin antibiotic typically used in combination with a β-lactamase inhibitor like tazobactam. [, ]
  • Relevance: Piperacillin, especially when combined with tazobactam, is often used as a comparator to Cefepime in clinical studies evaluating treatment outcomes for bacterial infections. This is particularly relevant in the context of infections caused by ESBL-producing bacteria. [, ]

Tazobactam

  • Compound Description: Tazobactam is a β-lactamase inhibitor that is often combined with piperacillin to enhance its activity against bacteria that produce β-lactamases. [, ]

Imipenem

  • Compound Description: Imipenem is a broad-spectrum carbapenem antibiotic often used in combination with cilastatin (a renal dehydropeptidase inhibitor) to treat serious bacterial infections. [, ]
  • Relevance: Similar to Meropenem, Imipenem belongs to the carbapenem class and is often compared to Cefepime in clinical studies evaluating treatment effectiveness for severe bacterial infections. This comparison is particularly relevant in cases of infections caused by multidrug-resistant bacteria. [, ]

Zidebactam (WCK 5222)

  • Compound Description: Zidebactam is a novel β-lactam enhancer currently being studied in combination with Cefepime (WCK 5222) for the treatment of difficult-to-treat Gram-negative infections. [, ]
  • Relevance: Zidebactam is not structurally related to Cefepime, but it works synergistically to enhance Cefepime's activity, especially against metallo-β-lactamase (MBL)-producing bacteria. The combination of Cefepime and Zidebactam is being investigated for its potential to address infections caused by multidrug-resistant bacteria. [, ]

Enmetazobactam

  • Compound Description: Enmetazobactam is a novel β-lactamase inhibitor currently under development in combination with Cefepime for the treatment of serious infections caused by ESBL-producing organisms. [, ]
  • Relevance: Enmetazobactam is not structurally similar to Cefepime. It works by inhibiting β-lactamases, thus enhancing the activity of Cefepime against bacteria that produce these enzymes, specifically ESBLs. The cefepime-enmetazobactam combination is being explored as a potential carbapenem-sparing treatment option. [, ]

Taniborbactam (VNRX-5133)

  • Compound Description: Taniborbactam is a cyclic boronate β-lactamase inhibitor in clinical development with Cefepime for treating infections caused by ESBL- and carbapenemase-producing Enterobacteriaceae and Pseudomonas aeruginosa. [, ]

AAI101

  • Compound Description: AAI101 is a novel extended-spectrum β-lactamase inhibitor that, when combined with Cefepime, exhibits potent in vitro activity against many resistant Gram-negative pathogens, including carbapenemase-producing Enterobacteriaceae. []
  • Relevance: Like other BLIs discussed, AAI101 is structurally different from Cefepime but plays a crucial role in restoring Cefepime's activity against resistant bacteria. This combination is particularly significant in combating infections caused by carbapenemase-producing strains, addressing the growing concern of carbapenem resistance. []

Cefoperazone

  • Compound Description: Cefoperazone is a third-generation cephalosporin antibiotic. []
  • Relevance: Cefoperazone, similar to other third-generation cephalosporins like ceftazidime and ceftriaxone, is structurally related to cefepime. Cefoperazone is often considered as an alternative treatment option to Cefepime, especially in regions where carbapenem use is prevalent or resistance is a concern. []

Ticarcillin

  • Compound Description: Ticarcillin is an extended-spectrum penicillin antibiotic typically used in combination with the β-lactamase inhibitor clavulanate. []
  • Relevance: While Ticarcillin is a penicillin and not a cephalosporin like Cefepime, its combination with clavulanate is often compared to Cefepime in treating certain infections. This comparison is particularly relevant in the context of febrile neutropenia. []

Clavulanate

  • Compound Description: Clavulanate is a β-lactamase inhibitor often used in combination with ticarcillin to broaden its spectrum of activity against bacteria producing β-lactamases. [, ]
  • Relevance: While Clavulanate is not structurally similar to Cefepime, its use in combination with antibiotics like ticarcillin makes it relevant in comparison studies with Cefepime. These studies help to determine the most effective treatment strategies for specific infections, considering factors like resistance patterns. [, ]

Vancomycin

  • Compound Description: Vancomycin is a glycopeptide antibiotic often used to treat serious infections caused by Gram-positive bacteria, particularly methicillin-resistant Staphylococcus aureus (MRSA). [, ]
  • Relevance: While Vancomycin targets Gram-positive bacteria and Cefepime targets Gram-negative bacteria, studies have explored their combined use, particularly for severe infections. This combination aims to provide broader coverage and potentially enhance treatment efficacy. [, ]

Linezolid

  • Compound Description: Linezolid is an oxazolidinone antibiotic effective against various Gram-positive bacteria, including MRSA and vancomycin-resistant Enterococcus faecium (VRE). []
  • Relevance: Linezolid's activity against Gram-positive bacteria makes it a potential candidate for combination therapy with Cefepime. Research has investigated the efficacy of Cefepime combined with Linezolid, particularly against challenging infections like those caused by MRSA, aiming to improve treatment outcomes. []

Quinupristin-Dalfopristin

  • Compound Description: Quinupristin-dalfopristin is a combination antibiotic consisting of two streptogramin antibiotics used to treat infections caused by certain Gram-positive bacteria, including MRSA and VRE. []
  • Relevance: While structurally different from Cefepime, Quinupristin-dalfopristin's activity against Gram-positive bacteria makes it relevant in the context of combination therapies. Research has explored its use in conjunction with Cefepime, aiming to broaden the spectrum of activity and enhance efficacy against resistant strains like MRSA. []

Gentamicin

  • Compound Description: Gentamicin is an aminoglycoside antibiotic used to treat various bacterial infections, particularly those caused by Gram-negative bacteria. [, ]

Tobramycin

  • Compound Description: Tobramycin is an aminoglycoside antibiotic commonly used to treat serious bacterial infections, especially those caused by Gram-negative bacteria. []
  • Relevance: While Tobramycin is structurally different from Cefepime, their combined use has been studied for the treatment of severe infections. This combination seeks to enhance treatment efficacy, particularly against challenging Gram-negative infections, by targeting different bacterial pathways. []

Arbekacin

  • Compound Description: Arbekacin is a semi-synthetic aminoglycoside antibiotic used to treat various bacterial infections, including those caused by resistant strains. []

Tigecycline

  • Compound Description: Tigecycline is a glycylcycline antibiotic, a class of tetracycline antibiotics. It is effective against a wide variety of bacteria, including some that are resistant to other antibiotics. []
  • Relevance: Tigecycline's broad-spectrum activity makes it relevant in the context of Cefepime research, particularly when investigating combination therapies to combat infections caused by multidrug-resistant bacteria. []

Daptomycin

  • Compound Description: Daptomycin is a lipopeptide antibiotic used to treat serious infections caused by Gram-positive bacteria, including those resistant to other antibiotics. []
  • Relevance: Daptomycin's activity against Gram-positive bacteria, while Cefepime targets Gram-negative bacteria, makes it relevant in the exploration of combination therapy. This approach aims to broaden the spectrum of coverage and potentially enhance treatment outcomes, especially against multidrug-resistant infections. []
Source and Classification

Cefepime is synthesized from cephalosporin derivatives, which are naturally occurring compounds produced by the fungus Cephalosporium acremonium. As a semi-synthetic antibiotic, cefepime is designed to enhance efficacy against resistant bacterial strains. In terms of classification, cefepime falls under the category of beta-lactam antibiotics, which are characterized by their beta-lactam ring structure that is crucial for their antibacterial activity.

Synthesis Analysis

Methods and Technical Details

The synthesis of cefepime hydrochloride involves multiple steps, typically starting from 7-amino-3-(1-methyl-2-pyrrolidinyl) methyl-3-cephem-4-carboxylic acid. Various methods have been developed to optimize yield and purity. One notable synthesis method includes:

  1. Formation of Reaction Solution: The starting material is combined with an active ester in a mixed solvent of water and a water-miscible organic solvent.
  2. Acylation Reaction: The pH of the reaction mixture is adjusted to between 5.5 and 7.5, followed by heating to facilitate the acylation reaction.
  3. Extraction and Distillation: After completion, the organic phase is extracted and purified through underpressure distillation.
  4. Crystallization: The final product is crystallized from the aqueous phase after adjusting the pH with hydrochloric acid, yielding cefepime hydrochloride with high purity (over 99%) as confirmed by High-Performance Liquid Chromatography analysis .

Additional Synthesis Methods

Alternative methods have been proposed that utilize different raw materials and reaction conditions to enhance yield and minimize impurities, such as using fluorinated solvents to reduce isomerization during synthesis .

Molecular Structure Analysis

Structure and Data

Cefepime's molecular formula is C16_{16}H19_{19}N6_{6}O5_{5}S, with a molecular weight of approximately 453.48 g/mol. The structure features a beta-lactam ring fused to a dihydrothiazine ring, which is characteristic of cephalosporins. The presence of various functional groups contributes to its antibacterial properties.

Chemical Reactions Analysis

Reactions and Technical Details

Cefepime undergoes several chemical reactions that are essential for its antibacterial activity:

  1. Beta-Lactam Ring Opening: In the presence of bacterial enzymes known as beta-lactamases, cefepime can undergo hydrolysis, leading to loss of activity.
  2. Acylation Reactions: The acylation of amino groups in bacterial cell wall synthesis enzymes inhibits their function, effectively preventing cell wall formation and leading to bacterial cell death.

These reactions highlight the importance of the beta-lactam structure in cefepime's mechanism of action.

Mechanism of Action

Process and Data

Cefepime exerts its antibacterial effects primarily through inhibition of bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs), which are essential for cross-linking peptidoglycan layers in bacterial cell walls. By inhibiting these proteins, cefepime disrupts cell wall integrity, leading to osmotic instability and ultimately bacterial lysis.

Data from clinical studies indicate that cefepime demonstrates potent activity against both susceptible strains and those resistant to other antibiotics due to its ability to evade certain resistance mechanisms .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Cefepime hydrochloride typically appears as a white to off-white crystalline powder.
  • Solubility: It is soluble in water and slightly soluble in organic solvents like methanol.

Chemical Properties

  • pH Stability: Cefepime maintains stability within a pH range conducive for therapeutic use (generally around pH 4-6).
  • Thermal Stability: It exhibits good thermal stability under standard storage conditions.

These properties are critical for its formulation in injectable forms used in clinical settings.

Applications

Scientific Uses

Cefepime is utilized extensively in clinical medicine for treating severe infections such as:

  • Pneumonia
  • Urinary Tract Infections
  • Skin Infections
  • Intra-abdominal Infections

It is particularly valuable in treating infections caused by multi-drug resistant organisms due to its broad-spectrum activity and stability against certain beta-lactamases . Additionally, ongoing research explores cefepime derivatives for enhanced efficacy or reduced side effects in specific patient populations.

Properties

CAS Number

88040-23-7

Product Name

Cefepime

IUPAC Name

(6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[(1-methylpyrrolidin-1-ium-1-yl)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

Molecular Formula

C19H25N6O5S2+

Molecular Weight

481.6 g/mol

InChI

InChI=1S/C19H24N6O5S2/c1-25(5-3-4-6-25)7-10-8-31-17-13(16(27)24(17)14(10)18(28)29)22-15(26)12(23-30-2)11-9-32-19(20)21-11/h9,13,17H,3-8H2,1-2H3,(H3-,20,21,22,26,28,29)/p+1/b23-12-/t13-,17-/m1/s1

InChI Key

HVFLCNVBZFFHBT-ZKDACBOMSA-O

SMILES

C[N+]1(CCCC1)CC2=C(N3C(C(C3=O)NC(=O)C(=NOC)C4=CSC(=N4)N)SC2)C(=O)[O-]

Solubility

1.73e-02 g/L

Synonyms

Axépim
BMY 28142
BMY-28142
BMY28142
cefepim
cefepime
cefepime hydrochloride
Maxipime
Quadrocef

Canonical SMILES

C[N+]1(CCCC1)CC2=C(N3C(C(C3=O)NC(=O)C(=NOC)C4=CSC(=N4)N)SC2)C(=O)O

Isomeric SMILES

C[N+]1(CCCC1)CC2=C(N3[C@@H]([C@@H](C3=O)NC(=O)/C(=N\OC)/C4=CSC(=N4)N)SC2)C(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.